![molecular formula C6H5NaO2P+ B1337070 Sodium phenylphosphinate CAS No. 4297-95-4](/img/structure/B1337070.png)
Sodium phenylphosphinate
Overview
Description
Sodium phenylphosphinate is a compound that has been explored in various research contexts, particularly in the synthesis of complex molecules and materials with potential applications in fields such as catalysis and flame retardancy. While the provided papers do not directly discuss sodium phenylphosphinate, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding sodium phenylphosphinate as well.
Synthesis Analysis
The synthesis of related phosphinate compounds involves multiple routes, such as the reaction of bis(hydroxylmethyl)phosphinic acid with NaOH to form three-dimensional sodium phosphinates . Another example includes the synthesis of a lariat ether with a phosphinic acid functional group, where the crystal structure of its sodium salt was determined . Additionally, the synthesis of 2-carboxyethyl(phenyl)phosphinic acid was improved by optimizing reaction conditions, which could be relevant for the synthesis of sodium phenylphosphinate .
Molecular Structure Analysis
The molecular structure of sodium phenylphosphinate-related compounds has been characterized using various techniques. For instance, the crystal structure of a sodium salt of a phosphinic acid derivative was elucidated using X-ray diffraction, revealing a V-shaped macrocycle and a complex hydrogen bonding network . This type of structural information is crucial for understanding the properties and potential applications of sodium phenylphosphinate.
Chemical Reactions Analysis
Chemical reactions involving phosphinate anions and related compounds have been studied, such as the nucleophilic substitution with phosphide anions to produce phosphine derivatives . Additionally, sodium arylsulfinates have been used to generate arylsulfenyl radicals in water, reacting with various substrates to synthesize sulfides and phosphonothioates . These reactions highlight the reactivity of phosphinate-related compounds and may provide insights into the chemical behavior of sodium phenylphosphinate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to sodium phenylphosphinate have been investigated. For example, the pKa of a phosphinic acid derivative was determined in a mixed solvent system , and the water solubility of heterocyclic phosphino amino acids with bulky aromatic substituents on phosphorus was reported . These studies contribute to a better understanding of the behavior of phosphinate compounds in different environments, which is relevant for the application of sodium phenylphosphinate.
Scientific Research Applications
Wound Healing and Angiogenesis : Sodium phenylphosphinate derivatives, like Diphenylhydantoin sodium, have been explored for their potential in promoting angiogenesis and wound healing. In a study, Diphenylhydantoin sodium was found to significantly increase wound tensile strength and collagen deposition, indicating its potential benefit in clinical situations where defective wound collagen deposition leads to poor healing (Dacosta et al., 1998).
Heavy Metal Removal : Research has shown the effectiveness of Sodium phenylphosphinate compounds in removing heavy metals from aqueous solutions. For instance, Sodium di-(n-octyl) phosphinate has been used as a ligand agent to remove aluminum from aqueous solutions, demonstrating its utility in environmental cleanup and water treatment processes (Rodil et al., 2004).
Neuroprotective Effects : Sodium 4-Phenylbutyrate, a derivative of Sodium phenylphosphinate, has been studied for its neuroprotective effects. It has shown potential in attenuating infarction volume, reducing apoptosis, and improving neurological status in a mouse model of hypoxia-ischemia, suggesting its application in the treatment of cerebral ischemic injury (Qi et al., 2004).
Pharmaceutical Applications : Sodium phenylphosphinate and its derivatives have been explored in pharmaceutical research, particularly in the treatment of cystic fibrosis and malignant gliomas. For example, Sodium 4-Phenylbutyrate (Buphenyl) has shown potential in inducing epithelial CFTR function in individuals homozygous for deltaF508-CFTR, a mutation associated with cystic fibrosis (Rubenstein & Zeitlin, 1998).
Cancer Treatment : Sodium phenylphosphinate compounds have been investigated for their inhibitory effects on the proliferation and invasiveness of cancer cells. For instance, Sodium 4-Phenylbutyrate has been shown to inhibit the proliferation, morphology, migration, and invasiveness of malignant glioma cells, highlighting its potential as a therapeutic agent in cancer treatment (Engelhard et al., 1998).
Safety and Hazards
Sodium phenylphosphinate may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It is recommended to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .
Mechanism of Action
Target of Action
Sodium phenylphosphinate, also known as Sodium benzene phosphinate, is a chemical compound with the molecular formula C6H6NaO2P Phosphonates, a class of compounds to which sodium phenylphosphinate belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that Sodium phenylphosphinate may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Given that phosphonates can inhibit metabolic enzymes, it is plausible that sodium phenylphosphinate could affect various metabolic pathways within the cell
Result of Action
Given its potential to inhibit metabolic enzymes, it may interfere with normal cellular functions and metabolic processes
Action Environment
It is known that the compound can be found in products with material based on fabrics, textiles, rubber, and plastic . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
sodium;oxido-oxo-phenylphosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJJPFYGIRKQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063402 | |
Record name | Sodium phenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium phenylphosphinate | |
CAS RN |
4297-95-4 | |
Record name | Sodium phenylphosphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium phenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenylphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PHENYLPHOSPHINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper investigates various phosphorus compounds as potential heat stabilizers for PET. How does sodium phenylphosphinate compare to the other compounds tested in terms of its stabilizing effect?
A1: The research primarily focuses on comparing the stabilizing effects of different phosphorus compounds, including sodium phenylphosphinate, but it does not explicitly state the performance of sodium phenylphosphinate relative to the other compounds. The paper highlights that "under the conditions used for polymerization, the more efficient stabilizers were tributyl phosphate, phenylphosphonic acid and phenylphosphinic acid" []. Further research and direct comparisons are needed to determine the relative effectiveness of sodium phenylphosphinate as a heat stabilizer for PET.
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